Sarmazenil

Vue d'ensemble

Description

Sarmazenil, également connu sous le nom de Ro15-3505, est un composé appartenant à la famille des benzodiazépines. Il agit comme un agoniste inverse partiel des récepteurs des benzodiazépines, ce qui signifie qu'il provoque des effets opposés à ceux de la plupart des médicaments benzodiazépiniques. Au lieu de produire des effets sédatifs, le this compound agit comme un anxiogène et un convulsant. Il est principalement utilisé en médecine vétérinaire pour inverser les effets des médicaments sédatifs benzodiazépiniques, permettant un réveil rapide des animaux anesthésiés .

Applications De Recherche Scientifique

Sarmazenil has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving benzodiazepine receptor ligands.

Biology: Investigated for its effects on GABAergic neurotransmission and its potential role in modulating anxiety and convulsions.

Medicine: Used in veterinary medicine to reverse the effects of benzodiazepine sedatives in animals, allowing for rapid recovery from anesthesia.

Industry: Potential applications in the development of new anxiogenic and convulsant agents for research purposes

Mécanisme D'action

Target of Action

Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . Its primary target is the GABA_A receptor . The GABA_A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a partial inverse agonist of benzodiazepine receptors . This means that it binds to the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex and competitively inhibits the activity at this site . As a result, it reverses the effects of benzodiazepine on the central nervous system . Unlike most benzodiazepine drugs which have sedative effects, this compound causes the opposite effects and instead acts as an anxiogenic and convulsant .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the GABAergic system . By acting as a partial inverse agonist at the benzodiazepine recognition site, this compound influences the GABA_A receptor’s function, which in turn affects the GABAergic neurotransmission . The downstream effects of this interaction can lead to increased anxiety and convulsions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA_A receptor activity. By acting as a partial inverse agonist, this compound reduces the activity of these receptors, thereby reversing the effects of benzodiazepines . This can lead to increased neuronal excitability, resulting in anxiogenic and convulsant effects .

Action Environment

Analyse Biochimique

Biochemical Properties

Sarmazenil interacts with benzodiazepine receptors, acting as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . The nature of these interactions is such that it causes anxiogenic and convulsant effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with benzodiazepine receptors, causing effects that are opposite to those of typical benzodiazepine drugs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with benzodiazepine receptors as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have shown that repeated administrations of this compound significantly reduced the 24-hour levels of total sleep, particularly during the period 0700–2300 hours . This suggests that this compound has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in dogs with chronic hepatic encephalopathy . These studies have shown that intravenous injection of this compound resulted in a significant improvement of encephalopathy . The effects of this compound can vary with different dosages .

Méthodes De Préparation

La synthèse du sarmazenil implique plusieurs étapes, commençant par la préparation de la structure principale de l'imidazobenzodiazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau imidazobenzodiazépine : Cela implique la cyclisation de précurseurs appropriés pour former le système cyclique imidazobenzodiazépine.

Chloration : Introduction d'un atome de chlore à la position 7 du cycle benzodiazépine.

Estérification : Formation de l'ester éthylique à la position 3 du cycle imidazobenzodiazépine.

Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que l'utilisation de conditions de réaction évolutives et de techniques de purification .

Analyse Des Réactions Chimiques

Le sarmazenil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Diverses réactions de substitution peuvent être effectuées sur le cycle benzodiazépine, telles que l'halogénation ou l'alkylation, pour introduire différents groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans les études impliquant des ligands des récepteurs des benzodiazépines.

Biologie : Étudié pour ses effets sur la neurotransmission GABAergique et son rôle potentiel dans la modulation de l'anxiété et des convulsions.

Médecine : Utilisé en médecine vétérinaire pour inverser les effets des sédatifs benzodiazépiniques chez les animaux, permettant un rétablissement rapide de l'anesthésie.

Industrie : Applications potentielles dans le développement de nouveaux agents anxiogènes et convulsants à des fins de recherche

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste inverse partiel au niveau des récepteurs des benzodiazépines. Ces récepteurs font partie du complexe récepteur GABA_A, qui régule le flux d'ions chlorure dans le canal ionique associé. En se liant au site des benzodiazépines sur le récepteur GABA_A, le this compound réduit l'activité du récepteur, ce qui entraîne une augmentation de l'excitabilité neuronale et des effets anxiogènes. Ce mécanisme est opposé à celui des benzodiazépines typiques, qui améliorent l'inhibition GABAergique et produisent des effets sédatifs .

Comparaison Avec Des Composés Similaires

Le sarmazenil peut être comparé à d'autres ligands des récepteurs des benzodiazépines, tels que :

Flumazénil : Un antagoniste des benzodiazépines utilisé pour inverser les effets des benzodiazépines en cas de surdosage ou d'anesthésie.

Brétazénil : Un agoniste partiel au niveau des récepteurs des benzodiazépines, qui produit des effets anxiolytiques sans sédation significative.

Ces comparaisons mettent en évidence le profil pharmacologique unique du this compound en tant qu'agoniste inverse partiel, le distinguant d'autres ligands des récepteurs des benzodiazépines .

Propriétés

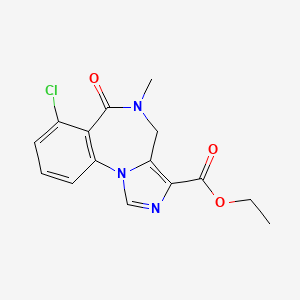

IUPAC Name |

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBAFQWNWJTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229281 | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-13-8 | |

| Record name | Sarmazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmazenil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

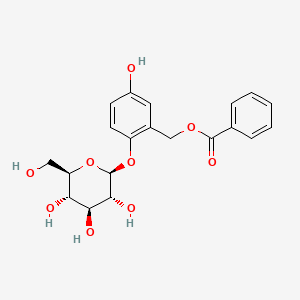

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)